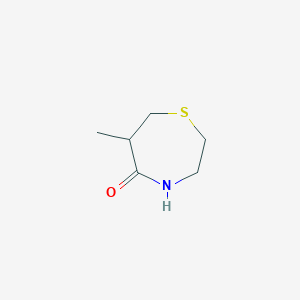

6-Methyl-1,4-thiazepan-5-one

Description

Significance of Seven-Membered S,N-Heterocycles in Drug Discovery and Organic Synthesis

Seven-membered heterocyclic rings incorporating both sulfur and nitrogen atoms (S,N-heterocycles) represent a unique class of compounds that have garnered considerable attention in the fields of drug discovery and organic synthesis. The inherent three-dimensionality and conformational flexibility of the seven-membered ring allow for a broader exploration of chemical space compared to their five- and six-membered counterparts. This structural feature enables these molecules to interact with biological targets in ways that are not possible for more rigid structures.

The presence of both a sulfur atom and a nitrogen atom within the ring imparts a distinct electronic and steric character to the molecule. These heteroatoms can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological receptors. nih.govopenmedicinalchemistryjournal.com Consequently, S,N-heterocycles are found at the core of numerous pharmacologically active compounds with a wide range of therapeutic applications.

From a synthetic standpoint, the construction of these medium-sized rings presents a unique set of challenges and opportunities for organic chemists. The development of novel and efficient synthetic methodologies for the creation of seven-membered S,N-heterocycles is an active area of research, driving innovation in synthetic organic chemistry. nih.gov

Historical and Current Research Trajectories of 1,4-Thiazepan-5-one (B1267140) Derivatives

The 1,4-thiazepan-5-one scaffold is a specific class of seven-membered S,N-heterocycles that has been investigated for its potential biological activities. While not as extensively studied as some other heterocyclic systems, research into 1,4-thiazepan-5-one derivatives has revealed their potential as scaffolds for the development of various therapeutic agents. Mechanistic investigations and kinetic studies on the formation of the 1,4-thiazepan-5-one ring system have been undertaken to better understand its stability and reactivity, paving the way for the synthesis of new derivatives. researchgate.net

Current research is focused on the synthesis of novel 1,4-thiazepan-5-one derivatives and the evaluation of their biological profiles. The goal is to exploit the unique structural features of this scaffold to design molecules with improved potency, selectivity, and pharmacokinetic properties for a variety of disease targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

6-methyl-1,4-thiazepan-5-one |

InChI |

InChI=1S/C6H11NOS/c1-5-4-9-3-2-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |

InChI Key |

YWNMNINEKGDMSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCCNC1=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1,4 Thiazepan 5 One Systems

Oxidation Reactions of the Sulfur Heteroatom to Sulfoxides and Sulfones

The sulfur atom in the 1,4-thiazepan-5-one (B1267140) ring is susceptible to oxidation, a common transformation for thioethers. This reaction typically proceeds sequentially, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the polarity, steric bulk, and hydrogen bonding capabilities of the molecule, which can have profound effects on its biological activity and physical properties.

A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. organic-chemistry.orgrsc.org The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. The stoichiometry of the oxidant is crucial in determining the final product. The use of one equivalent of m-CPBA typically favors the formation of the sulfoxide, while an excess of the oxidant, often combined with elevated temperatures, drives the reaction towards the sulfone. uwo.ca

Table 1: Oxidation of 1,4-Thiazepan-5-one Derivatives

| Substrate | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,4-Thiazepan-5-one | m-CPBA | 1.1 | DCM | 0 to rt | 1,4-Thiazepan-5-one 1-oxide | >95 |

| 1,4-Thiazepan-5-one | m-CPBA | 2.2 | DCM | rt to 40 | 1,4-Thiazepan-5-one 1,1-dioxide | >90 |

| 6-Methyl-1,4-thiazepan-5-one | m-CPBA | 1.1 | DCM | 0 to rt | This compound 1-oxide | Not Reported |

| This compound | m-CPBA | 2.2 | DCM | rt to 40 | This compound 1,1-dioxide | Not Reported |

The oxidation process introduces a chiral center at the sulfur atom in the sulfoxide, leading to the formation of diastereomers if another chiral center is present in the molecule, such as the C6 position in this compound. The stereoselectivity of such oxidations can be influenced by the directing effects of existing stereocenters or by the use of chiral oxidizing agents.

Reduction Pathways of Carbonyl and Unsaturated Moieties

The carbonyl group of the lactam functionality in 1,4-thiazepan-5-one systems can undergo reduction to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. rsc.orgmasterorganicchemistry.com The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This reduction converts the cyclic amide into a cyclic amine, the 1,4-thiazepane (B1286124).

The complete reduction of the carbonyl group fundamentally alters the nature of the heterocyclic ring, removing the planar amide bond and introducing a more flexible, fully saturated seven-membered ring system.

Table 2: Reduction of 1,4-Thiazepan-5-one Derivatives

| Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| 1,4-Thiazepan-5-one | LiAlH₄ | THF | Reflux | 1,4-Thiazepane | Not Reported |

| This compound | LiAlH₄ | THF | Reflux | 6-Methyl-1,4-thiazepane | Not Reported |

It is important to note that other reducible functional groups within the molecule could also be affected by powerful reducing agents like LiAlH₄. Therefore, chemoselectivity can be a significant consideration in the design of synthetic routes involving such reductions.

Substitution Reactions on the 1,4-Thiazepan-5-one Core and its Substituents

The 1,4-thiazepan-5-one scaffold offers several positions for substitution reactions, allowing for the diversification of the core structure. These reactions can occur on the nitrogen atom, the carbon atoms adjacent to the carbonyl group (α-carbons), or on existing substituents.

N-Substitution: The nitrogen atom of the lactam can be alkylated or acylated. N-alkylation typically involves deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. pressbooks.pub This introduces a substituent at the N4 position of the thiazepan-5-one ring.

C-Alkylation: The α-carbons to the carbonyl group (C3 and C6) possess acidic protons that can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. pressbooks.pubmnstate.edu This enolate can then act as a nucleophile and react with an electrophile, like an alkyl halide, to form a new carbon-carbon bond at the α-position. In the case of this compound, deprotonation would preferentially occur at the less substituted C3 position or the more substituted C6 position depending on the reaction conditions and the steric bulk of the base.

Table 3: Representative Substitution Reactions on the 1,4-Thiazepan-5-one Core

| Reaction Type | Substrate | Reagents | Product |

| N-Alkylation | 1,4-Thiazepan-5-one | 1. NaH, THF2. R-X (e.g., CH₃I) | 4-Alkyl-1,4-thiazepan-5-one |

| Cα-Alkylation | 1,4-Thiazepan-5-one | 1. LDA, THF, -78 °C2. R'-X (e.g., CH₃CH₂Br) | 3-Alkyl-1,4-thiazepan-5-one |

| Cα-Alkylation | This compound | 1. LDA, THF, -78 °C2. R'-X | 3-Alkyl-6-methyl-1,4-thiazepan-5-one or 6-Alkyl-6-methyl-1,4-thiazepan-5-one |

Note: This table illustrates general strategies for substitution reactions on lactams. Specific experimental outcomes for 1,4-thiazepan-5-one derivatives would depend on the precise reaction conditions and the nature of the electrophiles used.

Comparative Reactivity with Related Heterocycles

The reactivity of the 1,4-thiazepan-5-one system can be understood by comparing it to related heterocyclic structures, such as piperidin-2-ones (six-membered lactams) and pyrrolidin-2-ones (five-membered lactams).

Ring Strain and Reactivity: The seven-membered ring of 1,4-thiazepan-5-one is generally less strained than the corresponding five-membered γ-lactam (pyrrolidin-2-one) but may possess more conformational flexibility than the six-membered δ-lactam (piperidin-2-one). This difference in ring strain and flexibility can influence the rates and outcomes of reactions. For instance, ring-opening reactions might be more facile for more strained lactams.

Influence of the Sulfur Atom: The presence of the sulfur atom at the 1-position distinguishes 1,4-thiazepan-5-ones from their all-carbon or oxa-analogs. The thioether linkage provides a site for oxidation, as discussed in section 3.1, a reaction not available to piperidin-2-ones. Furthermore, the electron-donating nature of the sulfur atom can influence the electron density at other positions in the ring, potentially affecting the acidity of the α-protons and the nucleophilicity of the nitrogen atom.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Published Data

A comprehensive structural and conformational analysis of the chemical compound This compound is not possible at this time due to a significant lack of publicly available scientific data. Despite extensive searches for spectroscopic and crystallographic information, no specific research findings for this particular molecule could be located. The scientific community has yet to publish detailed studies on its molecular structure, three-dimensional characteristics, or the influence of its stereochemistry.

The intended scope of this article was to provide a detailed examination of this compound, covering advanced spectroscopic techniques for molecular structure determination, X-ray crystallography for its solid-state structure, and an analysis of its conformational preferences. However, the necessary experimental data to populate these sections are absent from the current body of scientific literature.

While information is available for structurally related compounds, such as various derivatives of 1,4-diazepan-5-one, these molecules differ fundamentally in their core structure, containing a nitrogen atom in place of the sulfur atom found in a thiazepanone ring. For instance, detailed crystallographic data has been published for 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one , revealing a distorted chair conformation for its seven-membered ring. nih.govnih.gov However, the substitution of sulfur for a nitrogen atom and the presence of bulky phenyl groups make these findings inapplicable for a direct structural comparison or inference to this compound.

The investigation into the specific proton and carbon assignments using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular formula confirmation and fragment analysis through Mass Spectrometry (MS), and the determination of the absolute configuration via X-ray crystallography are all contingent on experimental data that is not currently available for this compound. Similarly, any discussion on its three-dimensional character, conformational preferences, and the influence of its stereochemistry on its molecular architecture would be purely speculative without supporting research.

Until dedicated synthesis and structural analysis of this compound are undertaken and the results published, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Biological and Pharmacological Profile

Mechanism of Action and In Vitro/In Vivo Studies

While specific in vitro or in vivo studies on 6-Methyl-1,4-thiazepan-5-one have not been widely reported, the broader class of S,N-heterocycles has been shown to exhibit a range of biological activities. These activities are often attributed to their ability to interact with various enzymes and receptors in the body. For instance, some seven-membered heterocycles have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov

The mechanism of action of 1,4-thiazepan-5-one (B1267140) derivatives would depend on the specific substituents on the ring and the biological target they interact with. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific pharmacological profile of this compound.

Theoretical and Computational Investigations of 1,4 Thiazepan 5 One Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations.

Density Functional Theory (DFT) for Mechanistic Insights and Regioselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of 1,4-diazepan-5-one, which shares structural similarities with 1,4-thiazepan-5-one (B1267140), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are key to understanding the reactivity of the molecule.

While specific DFT studies on the reaction mechanisms and regioselectivity of 6-Methyl-1,4-thiazepan-5-one are not extensively documented in publicly available literature, general principles suggest that the methyl group at the 6-position would influence the electron density distribution in the ring. This, in turn, would direct the outcome of chemical reactions. For instance, in reactions involving nucleophilic or electrophilic attack, the methyl group can exert steric hindrance and electronic effects, thereby favoring certain reaction pathways over others.

In a broader context, DFT has been employed to study the intramolecular C–N bond coupling reactions in the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a related class of seven-membered heterocycles. mdpi.com Such studies help in understanding the transition states and energy barriers of the reaction, providing a theoretical basis for optimizing reaction conditions. mdpi.com

Analysis of Conformational Energetics and Ring Strain

The seven-membered ring of 1,4-thiazepan-5-one is flexible and can adopt various conformations, such as chair, boat, and twist-boat. The presence of a methyl group at the 6-position can significantly influence the relative energies of these conformations.

Ring strain, a combination of angle strain, torsional strain, and transannular strain, is a critical factor in determining the stability of cyclic compounds. wikipedia.org In cycloalkanes, a chair conformation is generally the most stable as it minimizes these strains. libretexts.org For this compound, the preferred conformation would be the one that minimizes unfavorable steric interactions involving the methyl group. An axial orientation of the methyl group can lead to 1,3-diaxial interactions, which are energetically unfavorable. libretexts.org Therefore, a conformation where the methyl group occupies an equatorial position is likely to be more stable.

Crystallographic studies of related compounds, such as 6-methyl-2,7-diphenyl-1,4-diazepan-5-one, have shown that the seven-membered ring can adopt a distorted chair conformation. nih.gov This suggests that the chair conformation is a low-energy state for this ring system. The exact conformational preferences and the energy barriers between different conformers of this compound would require detailed computational analysis, such as a potential energy surface scan using quantum mechanical methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery. They allow for the prediction of how a ligand might interact with a biological target and can help in identifying new bioactive compounds.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to screen virtual libraries of compounds against a known drug target. For derivatives of 1,4-diazepan-5-one, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For instance, docking studies have been conducted on 1,4-diazepine derivatives with the NS5B RNA polymerase, a potential target for anti-HIV drugs. nih.gov

The general process of molecular docking involves preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results of docking studies can provide valuable insights into the potential biological activity of a compound and guide further experimental investigations. mdpi.com

Inverse Virtual Screening in Target Identification for Novel Bioactivities

Inverse virtual screening (IVS) is a computational approach that aims to identify potential protein targets for a given small molecule. nih.govnih.gov This is in contrast to traditional virtual screening, where a library of compounds is screened against a single target. IVS is a powerful tool for drug repositioning and for elucidating the mechanism of action of bioactive compounds. frontiersin.org

The process of docking-based IVS involves docking a query ligand against a large database of protein structures. nih.gov The proteins are then ranked based on the predicted binding affinity, and the top-ranking proteins are considered as potential targets. nih.gov This approach has been successfully used to identify the targets of various small molecules. nih.gov

For this compound, an inverse virtual screening study could reveal potential new biological activities. By screening this compound against a database of human proteins, it might be possible to identify novel targets and thus new therapeutic applications.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to predict the activity of new compounds based on their structural features. nih.gov

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. These models can be used to predict the activity of untested compounds and to guide the design of more potent analogs.

For 1,4-thiazepan-5-one derivatives, a QSAR study would involve synthesizing a series of analogs with different substituents at various positions of the ring and measuring their biological activity. The data would then be used to build a QSAR model. For example, a study on tetrahydroimidazo-[4,5,1-jk]- nih.govfrontiersin.org-benzodiazepinone derivatives found that the presence of bulky and electropositive groups in the five-membered ring and electron-withdrawing groups in the seven-membered ring had a positive impact on antiviral activity. nih.gov

While a specific SAR study for this compound is not available, general principles of medicinal chemistry can be applied to predict how modifications to its structure might affect its activity. For instance, altering the substitution pattern on the ring or modifying the lactam group could lead to changes in binding affinity and selectivity for a particular target.

Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry provides a powerful lens for predicting the chemical behavior and potential reaction pathways of heterocyclic compounds like this compound. While specific, detailed computational studies on the reaction mechanisms of this compound are not extensively available in publicly accessible literature, the principles and methodologies have been widely applied to analogous structures, offering a predictive framework. These investigations are crucial for understanding the molecule's stability, reactivity, and potential transformations.

Theoretical predictions of chemical behavior are often grounded in quantum mechanical calculations, such as Density Functional Theory (DFT). These methods allow for the determination of various molecular properties that govern reactivity. For instance, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. In a molecule like this compound, the heteroatoms (sulfur and nitrogen) and the carbonyl group are expected to be key sites of reactivity.

Furthermore, computational models can predict the susceptibility of the thiazepane ring to various reactions. For example, the seven-membered ring of a 1,4-thiazepan-5-one derivative could potentially undergo ring-opening or ring-contraction reactions under specific conditions. Theoretical studies on similar heterocyclic systems have explored such pathways, often catalyzed by acids, bases, or metal complexes. These computational investigations can map out the entire reaction coordinate, identifying transition states and intermediates, and thereby predicting the most energetically favorable reaction pathways.

While specific predictive data for this compound is not readily found in the surveyed literature, the following tables illustrate the type of data that would be generated from such computational studies, based on findings for related heterocyclic compounds.

Table 1: Predicted Susceptibility to Nucleophilic and Electrophilic Attack

This table is a hypothetical representation of the kind of data that would be generated from a detailed computational analysis of this compound, indicating the predicted reactivity of different atomic sites within the molecule.

| Atomic Site | Predicted Reactivity | Rationale from Computational Models |

| Carbonyl Carbon (C5) | High susceptibility to nucleophilic attack | Significant positive partial charge and contribution to the LUMO. |

| Nitrogen (N4) | Potential for electrophilic attack and protonation | Lone pair of electrons, though reactivity is influenced by the adjacent carbonyl group. |

| Sulfur (S1) | Potential for oxidation and electrophilic attack | Presence of lone pairs of electrons. |

| a-Carbon to Carbonyl (C6) | Potential for enolate formation | Acidity of the a-proton, influenced by the electron-withdrawing carbonyl group. |

Table 2: Hypothetical Predicted Reaction Pathways and Activation Energies

This table illustrates the kind of predictive data that could be generated for potential reactions of this compound, based on computational studies of analogous ring systems. The values presented are for illustrative purposes only.

| Reaction Pathway | Proposed Reagents/Conditions | Predicted Activation Energy (kcal/mol) | Predicted Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 20-30 | 3-((2-aminoethyl)thio)butanoic acid |

| Base-Catalyzed Ring Opening | OH⁻ | 25-35 | Ring-opened carboxylate salt |

| Reduction of Carbonyl | NaBH₄ | 15-25 | 6-Methyl-1,4-thiazepan-5-ol |

| N-Alkylation | CH₃I | 18-28 | 4,6-Dimethyl-1,4-thiazepan-5-one |

It is important to reiterate that the data presented in the tables above are illustrative and based on general principles and findings for related compounds. Specific computational studies on this compound are required to generate accurate and validated predictions for this particular molecule. Such research would provide invaluable insights for synthetic chemists looking to utilize this compound as a building block for more complex molecules and for understanding its intrinsic chemical properties.

Mechanistic Understanding of 1,4 Thiazepan 5 One Formation and Reactivity

Elucidation of Cyclization Mechanisms (e.g., Cyclocondensation, RCM, Sulfa-Dieckmann Condensation)

The formation of the 1,4-thiazepan-5-one (B1267140) ring is typically achieved through intramolecular cyclization, where a linear precursor containing the requisite sulfur, nitrogen, and carbonyl functionalities is induced to form the seven-membered ring. Key strategies include cyclocondensation, ring-closing metathesis (RCM), and the Dieckmann condensation.

Cyclocondensation: This is a common strategy for forming the thiazepanone ring. It generally involves the intramolecular reaction between two functional groups on a single molecule, leading to the formation of the ring and the elimination of a small molecule like water. For instance, the cyclization of substrates derived from cysteamine (B1669678) and α,β-unsaturated esters can yield 1,4-thiazepanones. nih.gov These reactions are often carried out under basic conditions and can take several days to reach completion, with yields being variable. nih.gov Another approach involves a one-pot conjugate addition and acylation reaction, which can be more efficient than a stepwise process of amide bond formation followed by intramolecular conjugate addition. nih.gov The choice of solvent and base is critical; for example, acetonitrile (B52724) has been found to be an optimal solvent for certain cyclizations, allowing the reaction to proceed efficiently at ambient temperature. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful and versatile method for synthesizing unsaturated rings of various sizes, including seven-membered heterocycles. organic-chemistry.orgwikipedia.org The reaction utilizes a metal catalyst, typically based on ruthenium, to form a new double bond within a diene-containing precursor, releasing ethylene (B1197577) as a byproduct. wikipedia.org The key intermediate in this mechanism is a metallacyclobutane. organic-chemistry.org The success and efficiency of RCM depend on the catalyst generation and substrate. Modern Grubbs and Hoveyda-Grubbs catalysts are highly effective and tolerate a wide range of functional groups, making RCM suitable for complex molecule synthesis. organic-chemistry.orgnih.gov The driving force for the reaction, especially with terminal alkenes, is the entropically favorable release of volatile ethylene gas. wikipedia.org This method can be applied to synthesize precursors for thiazepanones, which can then be reduced to the saturated ring system.

Sulfa-Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a β-keto ester. synarchive.com In the context of thiazepanone synthesis, a "sulfa-Dieckmann" or Ti-Dieckmann condensation can be employed. This involves the intramolecular cyclization of a substrate containing both an ester and a thioester or related functionalities. researchgate.net The traditional Dieckmann condensation uses a strong base to deprotonate the α-carbon of one ester, which then attacks the carbonyl of the second ester, leading to a cyclic β-keto ester after elimination of an alkoxide. synarchive.comyoutube.com A titanium-mediated version of this reaction offers advantages such as milder reaction conditions (lower temperature, shorter time) and the use of more environmentally benign reagents compared to traditional strong bases. researchgate.net This approach has been successfully used to synthesize macrocyclic ketones and can be adapted for the formation of the thiazepanone ring. researchgate.net

Table 1: Comparison of Cyclization Mechanisms for Thiazepanone Formation

| Mechanism | General Description | Key Intermediates | Common Catalysts/Reagents | Advantages |

|---|---|---|---|---|

| Cyclocondensation | Intramolecular reaction between two functional groups (e.g., amine and ester) with elimination of a small molecule. nih.gov | Amide, Enolate | Sodium methoxide (B1231860), Imidazole (B134444) nih.gov | One-pot procedures available. nih.gov |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene to form a cyclic alkene and ethylene. wikipedia.org | Metallacyclobutane organic-chemistry.org | Grubbs catalysts, Hoveyda-Grubbs catalysts (Ruthenium-based) organic-chemistry.orgnih.gov | High functional group tolerance, formation of stable rings. wikipedia.org |

| Sulfa-Dieckmann Condensation | Intramolecular condensation of a diester (or thioester equivalent) to form a cyclic β-keto ester. synarchive.com | Enolate | Strong bases (e.g., KOt-Bu) synarchive.com, TiCl4/Et3N researchgate.net | Efficient for various ring sizes, milder Ti-mediated option. researchgate.net |

Identification and Characterization of Reaction Intermediates and Transition States

The mechanistic pathways for 1,4-thiazepan-5-one formation involve a series of transient species whose identification is key to optimizing reaction conditions. While direct observation can be challenging, computational studies and indirect experimental evidence have shed light on these fleeting structures.

The transition state is the highest energy point on the reaction coordinate between reactants and intermediates. For cyclization reactions, the geometry of the transition state dictates the stereochemical outcome. In oxonium-Prins cyclizations, which form related tetrahydrofuran (B95107) rings, the formation of cis or trans products is determined by the relative energies of different envelope-like transition states. imperial.ac.uk Similar principles apply to thiazepanone formation. Computational methods, such as the synchronous-transit method, can be used to locate and characterize transition state structures, providing insights into the reaction mechanism. researchgate.net For example, the study of a 1,3-intramolecular dipolar cycloaddition to form azepanes identified a pseudo-concerted mechanism through quantum chemical topological analysis of the transition state. researchgate.net

Catalytic Mechanisms and Their Influence on Reaction Outcomes

Catalysts play a pivotal role in the synthesis of 1,4-thiazepan-5-ones and related heterocycles by lowering activation energies, increasing reaction rates, and influencing selectivity. The choice of catalyst can dramatically affect reaction times and yields.

Acid/Base Catalysis: Both Brønsted and Lewis acids are commonly used. Heteropolyacids (HPAs), which possess strong Brønsted acidity, have been shown to be highly efficient catalysts for the synthesis of related 1,4-diazepine rings, leading to high yields and shorter reaction times compared to conventional acids like trifluoroacetic acid. nih.gov The catalytic activity can be tuned by altering the composition of the HPA. nih.gov Similarly, solid acid catalysts like sulphated tin oxide and silica-alumina have demonstrated high efficiency and recyclability in the synthesis of benzodiazepines, offering environmental and practical advantages. nih.govchemrevlett.com In cyclocondensation reactions to form thiazepanones, bases like sodium methoxide or imidazole are often required to facilitate the reaction, though more activated substrates may proceed efficiently without a base. nih.gov

Metal Catalysis: Transition metals are central to many modern synthetic methods.

Palladium: Palladium catalysts are widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond in the final cyclization step for benzodiazepine (B76468) synthesis. mdpi.com

Ruthenium: Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs complexes, are essential for Ring-Closing Metathesis (RCM). nih.gov The ligand environment of the ruthenium center is crucial; N-heterocyclic carbene (NHC) ligands have led to more stable and active "second generation" catalysts. organic-chemistry.org Modifications to these catalysts, such as incorporating quinone moieties, can help suppress unwanted olefin isomerization side reactions. nih.gov

Nickel: Nickel pyrophosphate (Ni2P2O7) has been developed as a novel heterogeneous catalyst for synthesizing 1,4-benzodiazepine-5-one derivatives, achieving excellent yields under solvent-free conditions with good reusability. researchgate.net

The catalyst's nature directly influences the reaction outcome. For example, in HPA-catalyzed reactions, substituting molybdenum atoms with vanadium in the catalyst structure decreases reaction time and increases product yields. nih.gov In RCM, the choice between different generations of Grubbs catalysts can affect efficiency, stability, and the potential for side reactions. nih.govdrughunter.com

Table 2: Influence of Catalysts on Heterocycle Synthesis

| Catalyst System | Heterocycle Type | Solvent/Conditions | Yield (%) | Key Findings |

|---|---|---|---|---|

| H₅PMo₁₀V₂O₄₀ (HPA) nih.gov | 1,4-Diazepines | Refluxing Ethanol | 87-94 | Superior catalytic efficiency over conventional acids; catalyst composition affects activity. nih.gov |

| Sulphated Tin Oxide nih.gov | 1,5-Benzodiazepines | Ethanol:Water (1:1) | 72-88 | High recyclability (5 cycles); solvent choice impacts yield. nih.gov |

| Ni₂P₂O₇ researchgate.net | 1,4-Benzodiazepine-5-ones | Solvent-free | up to 95 | Novel, reusable heterogeneous catalyst with high efficiency. researchgate.net |

| Grubbs II Catalyst (G-II) nih.gov | Dihydropyrroles | Benzene | 75-97 | Effective for RCM to form N-heterocycles; substrate substitution influences yield. nih.gov |

| Pd₂(dba)₃ / P(4-F-C₆H₄)₃ mdpi.com | 1,4-Benzodiazepin-5-ones | Toluene (B28343), 100 °C | 64-85 | Efficient for intramolecular carboamination to form the seven-membered ring. mdpi.com |

Stereochemical Control Mechanisms in Thiazepanone Formation

Introducing stereocenters in a controlled manner is a primary challenge in modern organic synthesis. For 6-Methyl-1,4-thiazepan-5-one, the carbon atom bearing the methyl group is a stereocenter, meaning the compound can exist as different enantiomers. Asymmetric synthesis aims to produce a single enantiomer selectively.

One powerful strategy is the use of chiral catalysts (organocatalysis or metal-based) that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For instance, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) as an organocatalyst. chemistryviews.org This process proceeds through a domino reaction sequence, and the catalyst effectively controls the stereochemistry, leading to products with high enantiomeric excess (up to 98% ee). chemistryviews.org

Another approach involves using a chiral starting material derived from the "chiral pool," such as D-mannitol, to synthesize a chiral substrate. nih.gov The inherent chirality of the substrate then directs the stereochemical outcome of subsequent reactions, such as a stereoselective cycloaddition, to build the desired heterocyclic framework. nih.gov

In multicomponent reactions, a chiral catalyst can orchestrate the assembly of several simple molecules into a complex, stereodefined product. An enantioselective four-component reaction has been demonstrated where a chiral phosphoric acid (CPA) catalyst controls the stereochemistry. nih.gov The active intermediates are intercepted within the chiral pocket of the CPA anion, leading to the formation of the product with excellent stereoselectivity. nih.gov Similarly, the synthesis of chiral 1,4-diazepines has been achieved via intramolecular reductive cyclization of precursors derived from optically active amino acids like D- and L-serine. rsc.org

These methods highlight that stereochemical control in thiazepanone synthesis can be achieved either by directing the reaction with a chiral catalyst or by embedding chirality within the starting materials, guiding the formation of specific stereoisomers. chemistryviews.orgnih.gov

Biological Activity and Molecular Target Engagement Research of 1,4 Thiazepan 5 One Scaffolds

Enzyme Inhibition Studies and Molecular Basis of Action

The unique conformation of the thiazepanone ring allows for specific interactions with the active sites of various enzymes, making it a promising scaffold for the development of enzyme inhibitors.

The 1,4-thiazepan-5-one (B1267140) scaffold is a key structural component in certain inhibitors of the Angiotensin-Converting Enzyme (ACE), a central enzyme in the renin-angiotensin system that regulates blood pressure. A notable example is the ACE inhibitor Temocapril, which is used in the management of hypertension. lookchem.com The synthesis of Temocapril involves a key intermediate, (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The stereochemistry of this intermediate is crucial for its biological activity. As an ACE inhibitor, the active metabolite of Temocapril binds to the enzyme's active site, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. lookchem.com While not all ACE inhibitors are renally excreted, Temocapril is primarily eliminated through the biliary route, which makes it a consideration for hypertensive patients with kidney dysfunction. lookchem.com

Derivatives of the 1,4-thiazepan-5-one scaffold have been investigated for their ability to inhibit nitric oxide synthase (NOS) enzymes, particularly the inducible isoform (iNOS). Overproduction of nitric oxide by iNOS is associated with inflammatory conditions. A series of imino analogs of thiazepane were synthesized and evaluated as inhibitors of human NOS enzymes. researchgate.net One particular thiazepane analog demonstrated notable potency as an iNOS inhibitor. researchgate.net The inhibition of iNOS activity can reduce the production of inflammatory mediators. researchgate.net Studies have shown that certain compounds can decrease levels of nitric oxide (NO) and iNOS in inflammatory models. protheusadvpl.com.br

Table 1: iNOS Inhibition by a Thiazepane Analog

| Compound | Target | Activity |

|---|

IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Currently, there is limited specific research available in the public domain directly linking 6-Methyl-1,4-thiazepan-5-one or the general 1,4-thiazepan-5-one scaffold to the inhibition of 15-lipoxygenase.

The 1,4-thiazepan-5-one scaffold has been identified as a valuable starting point for the discovery of ligands for Bromodomain and Extraterminal Domain (BET) proteins. BET proteins are epigenetic readers that play a crucial role in transcriptional regulation and are considered targets for cancer therapy. A nuclear magnetic resonance (NMR) fragment screen successfully identified 1,4-acylthiazepanes as new ligands for BET bromodomains. researchgate.net These seven-membered ring systems possess a high degree of three-dimensional character, which is an advantageous feature for fragment-based drug discovery. researchgate.net The development of efficient, one-pot synthesis methods for 1,4-thiazepanones provides access to diverse libraries of these 3D fragments for screening against targets like BET proteins. researchgate.net The perturbation of BET proteins is a strategy being explored for the discovery of new therapeutics. researchgate.net

The 1,4-thiazepan-5-one core can be functionalized at various positions, allowing for the synthesis of derivatives that can interact with a wide array of biological targets. The sulfur and nitrogen atoms within the heterocyclic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the binding affinity and specificity of these compounds for different enzymes and receptors. For instance, derivatives of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524) are explored for their potential to modulate the activity of various biological targets. The scaffold's utility is also demonstrated in its use as a stable linkage in bioconjugation chemistry, where monosubstituted cyclopropenone reagents react with N-terminal cysteine residues to form a stable 1,4-thiazepan-5-one linkage, a technique used to create protein-protein conjugates and other complex biomolecules. researchgate.netacs.orgacs.orgresearchgate.net

Antimicrobial Properties and Underlying Mechanisms

Research has indicated that the 1,4-thiazepan-5-one scaffold is a promising framework for the development of new antimicrobial agents.

Derivatives of this scaffold have demonstrated activity against a variety of microbial pathogens. For example, some synthesized thiazepane derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. While the precise mechanisms are not always fully elucidated, it is suggested that these compounds may exert their antimicrobial effects by interfering with essential bacterial processes, such as the synthesis or function of the cell wall.

The natural product mutanobactin A, which contains an unusual 1,4-thiazepan-5-one ring, is produced by the oral bacterium Streptococcus mutans. protheusadvpl.com.brnih.gov Mutanobactin A has been shown to regulate the yeast-to-hyphae transition in the opportunistic fungal pathogen Candida albicans, inhibiting its filamentation, a key virulence factor. nih.gov This suggests a role for the 1,4-thiazepan-5-one motif in mediating inter-species interactions within microbial communities. nih.gov Furthermore, other natural cyclic peptides containing diverse structures have shown significant antibacterial and antifungal activities, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogenic bacteria and fungi like Bacillus subtilis, Bacillus cereus, and Candida albicans. mdpi.com

Table 2: Reported Antimicrobial Activities of Related Compounds

| Compound Class/Example | Organism(s) | Reported Activity |

|---|---|---|

| Thiazepane derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity |

| (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Various bacterial strains | Evaluated for efficacy |

| Mutanobactin A | Candida albicans | Inhibits filamentation nih.gov |

| Xylapeptide B (Cyclic Peptide) | Bacillus subtilis | MIC = 12.5 µg/mL mdpi.com |

| Xylapeptide B (Cyclic Peptide) | Bacillus cereus | MIC = 6.25 µg/mL mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Investigations into Anticancer Potential and Cellular Pathway Modulation

The search for more effective and less toxic chemotherapeutic agents is a driving force in pharmaceutical research. researchgate.net Heterocyclic compounds, including scaffolds related to 1,4-thiazepan-5-one, have been a focal point of these investigations due to their diverse biological activities. researchgate.netnih.gov

Derivatives of seven-membered heterocyclic rings, such as benzodiazepines and diazepines, have demonstrated significant potential as anticancer agents. researchgate.netnih.gov Research into these related scaffolds provides a framework for understanding the potential of 1,4-thiazepan-5-ones. Studies on various 1,4-benzodiazepine (B1214927) and 1,5-benzodiazepine derivatives show they can inhibit the proliferation of tumor cells, with some compounds exhibiting activity in the micromolar range. wikipedia.org

The mechanisms underlying these antiproliferative effects often involve the modulation of key cellular pathways. For instance, certain benzodiazepine (B76468) derivatives have been found to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. wikipedia.orgmdpi.com Some compounds act as protein synthesis inhibitors, effectively halting the machinery that cancer cells need to grow and divide. mdpi.com Others have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby demonstrating potent antiproliferative activity against various cancer cell lines. wikipedia.org The structural similarity of the 1,4-thiazepan-5-one scaffold to these active compounds suggests it could be a viable candidate for developing new agents that interfere with tumor growth and proliferation.

A promising strategy in cancer therapy is the induction of reactive oxygen species (ROS) within tumor cells. nih.gov ROS are chemically reactive molecules and free radicals derived from molecular oxygen. nih.gov While low levels of ROS are involved in normal cell signaling, excessive production leads to oxidative stress, which can damage intracellular macromolecules and induce cell death. nih.gov

Cancer cells often exhibit a higher baseline level of ROS compared to normal cells due to their abnormal metabolism. nih.gov This makes them more vulnerable to agents that further increase ROS production. nih.gov Many existing anticancer drugs, as well as therapies like photodynamic therapy and radiotherapy, leverage ROS induction to kill cancer cells. nih.gov The process can trigger various forms of cell death, including apoptosis and necrosis. nih.gov A phenomenon termed "ROS-induced ROS release" (RIRR) has been identified in mitochondria, where an initial ROS trigger can cause a burst of further mitochondrial ROS generation, leading to mitochondrial permeability transition (MPT), a key event in apoptosis. drugbank.com While direct studies on this compound are not available, the potential for heterocyclic compounds to induce ROS production makes this an important area of investigation for its anticancer activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov By making systematic modifications to a lead compound, chemists can optimize its potency and selectivity.

The type and position of chemical groups (substituents) on a core scaffold like 1,4-thiazepan-5-one are critical determinants of its biological function. SAR studies on related heterocyclic structures, such as benzodiazepines and dihydropyridines, have revealed several key principles.

The following table summarizes general SAR findings from related heterocyclic compounds, which can inform the prospective design of this compound derivatives.

| Scaffold Position/Substituent | General Effect on Biological Activity (from related compounds) | Reference(s) |

| Nitrogen Substitution | A methyl group at the N1 position can increase activity. | |

| Aryl Group at C5/C6 | A phenyl group is often important for activity. | nih.gov |

| Substituents on Phenyl Ring | An ortho-chloro substituent can increase potency. | nih.gov |

| 2'-thienyl and 2'-furfuryl groups can be favorable. | ||

| Electron-withdrawing groups can affect receptor binding. |

The three-dimensional arrangement of atoms in a molecule is a critical factor governing its interaction with biological targets like enzymes and receptors. Even subtle changes in stereochemistry can lead to vastly different biological outcomes. The seven-membered ring of a 1,4-thiazepan-5-one scaffold is not planar and can adopt various conformations, such as a distorted chair form.

The specific 3D shape of a molecule determines how well it fits into the binding site of its target protein. This "lock-and-key" or "induced-fit" interaction is highly dependent on the molecule's geometry. For instance, crystallographic studies of 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, a related diazepanone, revealed that its seven-membered ring adopts a distorted chair conformation. This specific geometry influences how the attached phenyl rings are oriented, which in turn dictates the potential intermolecular interactions (like hydrogen bonds or π-π stacking) it can form with a receptor. Therefore, the stereochemistry at the C6 position, where the methyl group is located in this compound, would significantly influence the ring's conformation and, consequently, its biological activity and selectivity.

Role as Synthetic Intermediates for Other Bioactive Molecules (e.g., Temocapril)

Beyond any intrinsic biological activity, heterocyclic scaffolds like 1,4-thiazepan-5-one are valuable as building blocks, or synthetic intermediates, for constructing more complex drug molecules. nih.gov The 1,4-thiazepan-5-one ring system is the core structural component of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril.

Temocapril is a prodrug that is converted in the body to its active form, temocaprilat. The chemical structure of Temocapril is 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid. This confirms that the substituted 1,4-thiazepan-5-one scaffold is a "privileged structure" for this class of cardiovascular drugs, highlighting its importance in pharmaceutical synthesis.

Natural Product Derivations and Biosynthetic Pathway Investigations of 1,4-Thiazepane (B1286124) Moieties

There is currently no scientific literature reporting the isolation of this compound from natural sources. The investigation of biosynthetic pathways leading to 1,4-thiazepane moieties is also an area that is not extensively covered in published research. While marine organisms are a rich source of diverse alkaloids, a specific link to 1,4-thiazepane structures has not been established.

The study of biosynthetic gene clusters (BGCs) in microorganisms is a promising avenue for discovering novel natural products and their production pathways. However, no BGCs have been identified or characterized to date that are responsible for the synthesis of 1,4-thiazepanes.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the 1,4-thiazepan-5-one (B1267140) scaffold is an area of active research, with a growing emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Traditional multi-step syntheses are gradually being supplemented or replaced by innovative strategies that offer improved yields and reduced environmental impact.

A notable advancement is the development of one-pot synthesis protocols. For instance, a reported one-pot method utilizes the reaction of α,β-unsaturated esters with 1,2-amino thiols to construct the 1,4-thiazepanone ring system. researchgate.net This approach is efficient and accommodates a wide range of substrates, facilitating the creation of diverse compound libraries. researchgate.net Another documented strategy involves a multi-step synthesis starting from N-Boc protected aziridine (B145994) and β-mercaptopropionic acid, which undergoes cyclization to form the thiazepanone ring. researchgate.net Specifically for a methylated analogue, 7-methyl-1,4-thiazepan-5-one (B2835779) has been synthesized from cystamine (B1669676) hydrogen chloride and an activated butenoate derivative. bris.ac.uk

In line with the principles of green chemistry, researchers are exploring sustainable synthetic methods. These include the use of water as a solvent, employing microwave-assisted synthesis to accelerate reaction times and improve energy efficiency, and avoiding hazardous reagents by utilizing bio-based starting materials. The adoption of recyclable catalysts and solvent-free reaction conditions, trends seen in the broader field of cyclic peptide synthesis, also holds significant promise for the sustainable production of thiazepanone-containing molecules. mdpi.com

| Synthetic Strategy | Key Features | Advantages | Ref |

| One-Pot Synthesis | Reaction of α,β-unsaturated esters and 1,2-amino thiols. | High efficiency, broad substrate scope, suitable for library development. | researchgate.net |

| Multistep Aziridine Route | Ring-opening of N-Boc aziridine with β-mercaptopropionic acid followed by cyclization. | Provides access to specific derivatives from chiral precursors. | researchgate.net |

| Green Chemistry Approaches | Use of water as a solvent; microwave-assisted reactions. | Reduced environmental impact, increased energy efficiency, potential use of bio-based materials. | |

| Cystamine-based Synthesis | Reaction of cystamine with an activated ester (e.g., 2,5-dioxopyrrolidin-1-yl (E)-but-2-enoate). | Direct route to specific methylated analogues like 7-methyl-1,4-thiazepan-5-one. | bris.ac.uk |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of 1,4-thiazepan-5-one-based compounds. These methods provide deep mechanistic insights and enable the rational design of molecules with enhanced potency and selectivity, thereby accelerating the drug discovery process.

Quantum mechanical calculations have been instrumental in understanding the formation of the 1,4-thiazepan-5-one ring. For example, density functional theory (DFT) calculations have elucidated the reaction mechanism between cyclopropenone-based reagents and N-terminal cysteine residues, which forms a highly stable 1,4-thiazepan-5-one linkage. acs.orgacs.org These studies revealed a strongly exothermic reaction, explaining the observed stability of the resulting bioconjugates. acs.org Mechanistic investigations using computational models have also been applied to model substrates to determine the transition states and free energy changes involved in the cyclization process. researchgate.net

Beyond mechanistic studies, computational tools are central to rational drug design. The integration of computational methods is an emerging trend in the development of complex molecules like cyclic peptides, which can feature the 1,4-thiazepan-5-one scaffold. mdpi.com Furthermore, machine learning and statistical approaches are being explored to predict drug-target interactions based on molecular topology. The distinct three-dimensional character of 1,4-thiazepanones is expected to provide valuable data for improving the predictive power of these models. researchgate.net

| Computational Approach | Application | Key Findings/Outcomes | Ref |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms for 1,4-thiazepan-5-one formation. | Confirmed the high stability of the thiazepanone linkage formed from cyclopropenone reagents; calculated transition states and reaction energetics. | acs.orgacs.orgresearchgate.net |

| Rational Drug Design | Designing novel cyclic peptides and other complex molecules. | Identified as a key emerging trend for expanding the scope of therapeutics based on these scaffolds. | mdpi.com |

| Machine Learning/Statistical Models | Predicting drug-target relationships. | The 3D nature of the thiazepanone scaffold is predicted to enhance the accuracy of structure-based drug design algorithms. | researchgate.net |

Exploration of New Molecular Targets and Therapeutic Applications for 1,4-Thiazepan-5-one Scaffolds

The unique structural and physicochemical properties of the 1,4-thiazepan-5-one scaffold make it a versatile platform for developing novel therapeutic agents targeting a range of diseases. Research has uncovered its potential in various therapeutic areas, from infectious diseases to cardiovascular conditions and neurological disorders.

Derivatives of the core scaffold have demonstrated diverse biological activities. For instance, compounds based on the related tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (B1342524) structure have shown antimicrobial, antifungal, and antihistamine properties. A significant application is in cardiovascular medicine, where (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one serves as a crucial intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor. Other derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. researchgate.net

More recently, research has expanded to new and exciting molecular targets. Sulfonium derivatives of the thiazepine nucleus are being investigated as potential silent agonists for the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target for treating chronic pain and inflammation. acs.org Furthermore, the 1,4-thiazepan-5-one ring is a key feature of the natural product mutanobactin A, which is produced by oral bacteria and plays a role in modulating biofilm formation of the opportunistic fungal pathogen Candida albicans. nih.gov This discovery opens avenues for developing novel anti-biofilm agents.

| Therapeutic Area/Target | Example Compound/Derivative | Biological Activity/Potential Use | Ref |

| Cardiovascular | (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | Intermediate for the ACE inhibitor Temocapril. | |

| Anti-inflammatory | 3-Imino-1,4-thiazepane derivatives | Potent and selective inhibitors of inducible nitric oxide synthase (iNOS). | researchgate.net |

| Neurological/Pain | Sulfonium derivatives of thiazepine | Silent agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR) for chronic pain. | acs.org |

| Antimicrobial/Anti-biofilm | Mutanobactin A (natural product) | Modulates biofilm formation in Candida albicans. | nih.gov |

| General Bioactivity | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide derivatives | Antimicrobial, antifungal, and antihistamine activities. |

Integration of 1,4-Thiazepan-5-one into Complex Molecular Systems and Screening Libraries

A key future direction for the 1,4-thiazepan-5-one scaffold is its incorporation into larger, more complex molecular systems and its inclusion in screening libraries for drug discovery. Its utility as both a 3D fragment and a stable chemical linker is driving this integration.

Despite their favorable three-dimensional characteristics, 1,4-thiazepanes and their corresponding ketones are currently underrepresented in fragment-based screening libraries. researchgate.net To address this, efficient synthetic routes are being developed specifically to generate diverse libraries of these 3D fragments for high-throughput screening campaigns. researchgate.net

The scaffold has found significant application in bioconjugation chemistry. The reaction between N-terminal cysteine residues of proteins and specific reagents results in the formation of a stable 1,4-thiazepan-5-one linkage. researchgate.netresearchgate.netnih.gov This strategy is widely used for the site-specific modification of peptides and proteins, enabling the construction of sophisticated biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled imaging probes, and other targeted therapeutics. researchgate.netresearchgate.netacs.org The stability and precise formation of this linker are critical for the function of these complex systems.

The scaffold is also present in nature as part of larger structures. The natural product mutanobactin A, for example, incorporates the 1,4-thiazepan-5-one ring within a larger macrolactam structure, highlighting its biocompatibility and potential as a pharmacophore in complex natural products. mdpi.comnih.gov Advanced discovery platforms, such as those that integrate mRNA display with in vitro translation systems, can facilitate the screening of vast libraries of peptides containing non-standard motifs, including the 1,4-thiazepan-5-one ring, to identify new bioactive agents. researchgate.net

Q & A

Basic: What are the common synthetic routes for 6-Methyl-1,4-thiazepan-5-one?

The synthesis of this compound derivatives typically employs modified Pictet-Spengler-type reactions (modified PICT) under mild conditions. For example, substituted thiazepines are synthesized via cyclization of precursors such as 2-aminothiophenol derivatives with ketones or aldehydes in refluxing ethanol or methanol. Reaction times vary (16–48 hours), and products are isolated as solids or oils. Key parameters include stoichiometric control (1.2 equivalents of reactants) and solvent polarity adjustments to minimize byproducts like thioesters .

Advanced: How do computational studies elucidate the reaction mechanisms of 1,4-thiazepan-5-one formation?

Density functional theory (DFT) calculations at the M06-2X/6-31G(d) level reveal transition states (TS) and Gibbs free energy changes (ΔG) during cyclization. For instance, the ΔG for 1,4-thiazepan-5-one formation in water is calculated to be −5.1 kcal/mol, favoring ring closure over thioester formation. Solvent effects (e.g., DMSO/water mixtures) stabilize intermediates, while proton transfer steps are rate-limiting. These insights guide experimental optimization, such as pH control (pD 7.0) to enhance regioselectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

- 1H/13C NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm) and thiazepanone ring protons (δ 3.0–4.5 ppm).

- IR : Absorption bands at 1594–1675 cm⁻¹ (C=O stretch) and 1540–1565 cm⁻¹ (C-S/C-N vibrations).

- HR-FABMS : Validates molecular weights (e.g., [M+H]+ at m/z 266.1579 for pentyl-substituted derivatives) .

X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemistry in crystalline forms .

Advanced: What challenges arise in resolving product ratios in kinetic studies of thiazepanone derivatives?

Kinetic studies using NMR reveal competing pathways: Under aqueous conditions (KPi buffer/DMSO-d6), product ratios (e.g., 5:1 for thiazepanone vs. thioester) depend on solvent polarity and nucleophile accessibility. Contradictions arise when hydrolyzed byproducts (e.g., 9c hydrolyzed) dominate in protic solvents. Researchers must account for pH-dependent equilibria and use deuterated solvents to track intermediates in real-time .

Advanced: How can researchers optimize reaction conditions to favor 1,4-thiazepan-5-one over thioester byproducts?

Strategies include:

- Solvent tuning : DMSO enhances cyclization by stabilizing zwitterionic intermediates.

- Temperature control : Lower temperatures (21°C) reduce thioester formation kinetics.

- Buffer selection : Phosphate buffers (pH 7.0) suppress hydrolysis of reactive esters .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ring closure in non-polar solvents .

Basic: What are the known biological activities of this compound derivatives?

While direct data on this compound is limited, structurally related diazepanones exhibit:

- Antimicrobial activity : Analogues with thiophene substituents show MIC values ≤0.125 μmol/L against Staphylococcus aureus .

- Pharmaceutical relevance : (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one is a key intermediate in antiviral and anticancer drug synthesis .

Advanced: What strategies are effective in analyzing diastereomeric or tautomeric forms of thiazepanones?

- Dynamic NMR : Detects tautomerization (e.g., keto-enol equilibria) through coalescence temperatures.

- Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.

- X-ray crystallography : Identifies dominant tautomers in solid-state structures, as seen in 1-Benzyl-1,4-diazepan-5-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.